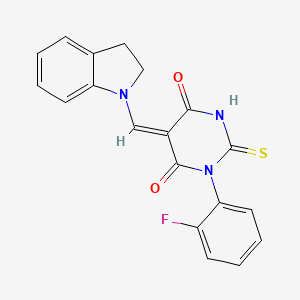
(2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate
Descripción general
Descripción
(2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate is an organic compound that features a bromine atom, a formyl group, and a methoxy group attached to a phenyl ring, which is further esterified with 2,5-dichlorobenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate typically involves a multi-step process. One common method includes the esterification of 2,5-dichlorobenzoic acid with (2-Bromo-4-formyl-6-methoxyphenol) in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: (2-Bromo-4-carboxy-6-methoxyphenyl) 2,5-dichlorobenzoate.
Reduction: (2-Bromo-4-hydroxymethyl-6-methoxyphenyl) 2,5-dichlorobenzoate.
Substitution: Products depend on the nucleophile used, e.g., (2-Amino-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate.
Aplicaciones Científicas De Investigación
(2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-4-formyl-6-methoxyphenyl) acetate: Similar structure but with an acetate group instead of 2,5-dichlorobenzoate.
(2-Bromo-4-methoxyphenyl) acetic acid: Lacks the formyl group and has an acetic acid moiety.
(2-Bromo-4-formyl-6-methoxyphenyl) carbamate: Contains a carbamate group instead of 2,5-dichlorobenzoate.
Uniqueness
(2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate is unique due to the presence of both bromine and dichlorobenzoate groups, which may impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O4/c1-21-13-5-8(7-19)4-11(16)14(13)22-15(20)10-6-9(17)2-3-12(10)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQLSWOQFMDTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


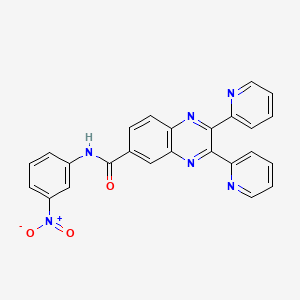
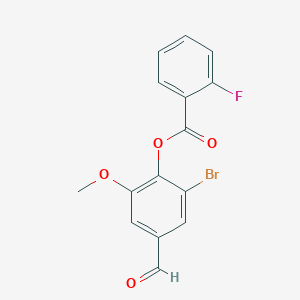
![ethyl 4-({[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B3665550.png)
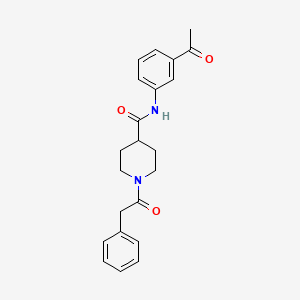
![5-(acetyloxy)-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B3665564.png)
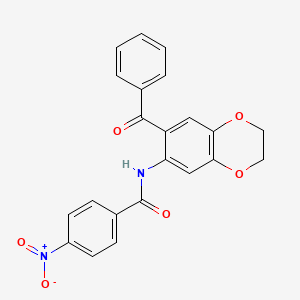
![methyl 4-({[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3665569.png)
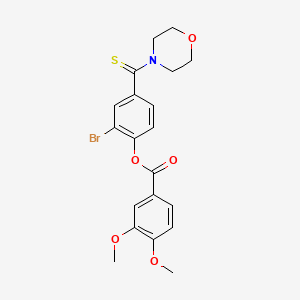

![1-({4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)-4-methylpiperazine](/img/structure/B3665580.png)
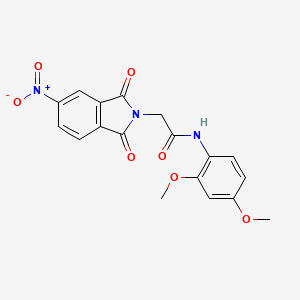
![(5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B3665589.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorophenyl)-N~2~-cyclohexylglycinamide](/img/structure/B3665601.png)
